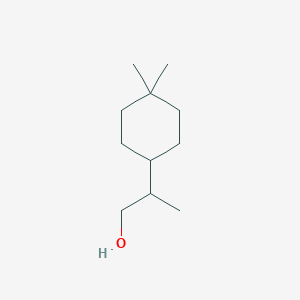

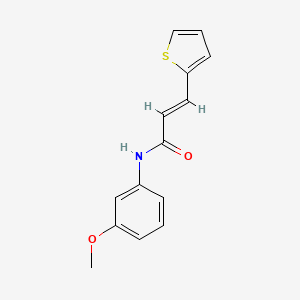

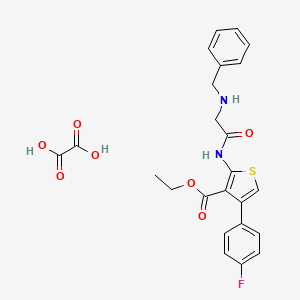

![molecular formula C13H11F3N6O B2411720 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole CAS No. 477709-60-7](/img/structure/B2411720.png)

1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a tetraazole derivative, which contains a 1H-pyrazol-4-yl group and a 4-methoxyphenyl group. Tetraazoles are a class of compounds known for their high nitrogen content and have been studied for potential use in pharmaceuticals and as energetic materials . The 1H-pyrazol-4-yl group is a common motif in medicinal chemistry, known for its bioisosteric properties . The 4-methoxyphenyl group is a common substituent in organic chemistry, often contributing to the lipophilicity and thus the bioavailability of a compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetraazole ring, the 1H-pyrazol-4-yl group, and the 4-methoxyphenyl group. The trifluoromethyl group attached to the pyrazole ring would be a strong electron-withdrawing group, likely impacting the electronic properties of the molecule .Chemical Reactions Analysis

As a tetraazole derivative, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitution or addition reactions at the tetraazole ring . The presence of the trifluoromethyl group could also make the compound susceptible to reactions involving this group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the compound’s polarity . The methoxy group could contribute to the compound’s lipophilicity .Applications De Recherche Scientifique

Chemical Modification and Pharmacological Potential

- Pyrazole and 1,2,4-triazole derivatives, including structures like 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole, are significant in modern medicine due to their chemical modification potential and pharmacological properties. The combination of 1,2,4-triazole and pyrazole in one molecule increases the likelihood of interaction with various biological targets, making them scientifically attractive for drug development (Fedotov et al., 2022).

Anticancer and Antibacterial Properties

- Some 1,2,4-triazole derivatives containing pyrazole and tetrazole rings have been shown to possess anticancer and antibacterial properties. This includes activity against various human tumor cell lines and significant antibacterial activity against both gram-positive and gram-negative bacteria (Khanage et al., 2011).

Catalysts in Chemical Reactions

- Compounds with pyrazolyl–triazolyl donor ligands, similar in structure to the chemical , have been used as catalysts in hydroamination reactions. These compounds demonstrate the versatility of such structures in catalytic applications (Hua et al., 2012).

Antimicrobial and Antifungal Agents

- A variety of pyrazole and triazole derivatives, including similar structures, have been evaluated for their antimicrobial and antifungal properties. These compounds have shown a broad spectrum of activity and are considered promising candidates for developing new antimicrobial agents (Bhat et al., 2016), (Emmadi et al., 2015).

Antitubercular Agents

- Novel pyrazolo-triazole hybrids have been identified as potential antitubercular agents. This highlights the potential of such compounds in the treatment of tuberculosis and related diseases (Nayak et al., 2016).

Optoelectronic Applications

- Pyrazole-1,2,3-triazole hybrids have been investigated for their suitability in optoelectronic devices. These compounds have shown potential in applications such as semiconductor thin films, indicating their utility beyond pharmaceutical uses (Azab et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N6O/c1-21-7-10(11(18-21)13(14,15)16)12-17-19-20-22(12)8-3-5-9(23-2)6-4-8/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOVCFMNMPAVDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

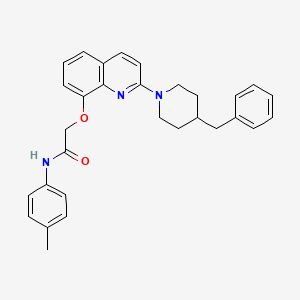

![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethoxyanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2411638.png)

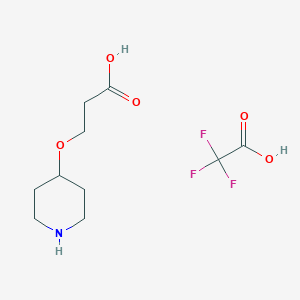

![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2411648.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)

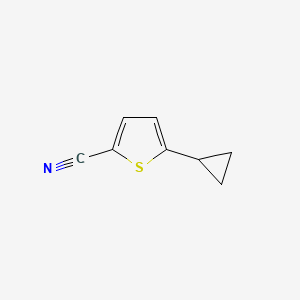

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2411656.png)